molecular formula C20H34O3 B1254948 5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

Cat. No. B1254948
M. Wt: 322.5 g/mol
InChI Key: NSRKLZRKJJQJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid is a natural product found in Cryptomeria japonica, Juniperus communis var. communis, and other organisms with data available.

Scientific Research Applications

Chemistry and Structural Analysis

  • Dihydroxyserrulatic Acid as a Related Compound : Dihydroxyserrulatic acid, a diterpene from Eremophila serrulata, shares structural similarities with the queried compound. It was shown to have R-configuration, leading to a better understanding of its structure (Croft, Ghisalberti, Jefferies, & Stuart, 1979).

  • Photolysis of Related Naphthoquinone : 5-Methyl-1,4-naphthoquinone, which is structurally related, serves as a probe for studying hydrogen and proton transfer reactions. Its photoenol form was investigated, providing insights into the behavior of similar compounds (Chiang, Kresge, Hellrung, Schünemann, & Wirz, 1997).

Synthesis and Derivatives

  • Synthesis of Related Compounds : Research includes the total synthesis of related compounds like (+)-dysideapalaunic acid, providing a framework for synthesizing structurally similar molecules (Hagiwara & Uda, 1991).

  • Synthesis of Naphthalene Derivatives : Studies on the synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates and naphthalene derivatives shed light on methodologies that could potentially be applied to the synthesis of the queried compound (Vah et al., 2022).

Biological and Medicinal Applications

  • Endophytic Fungus Derivatives : Chemical investigation of Botryosphaeria australis, an endophytic fungus, yielded new compounds including naphthoquinone derivatives, indicating the potential biological significance of similar structures (Bara et al., 2013).

  • Cytotoxic Activity of Naphthoquinone Analogues : The synthesis and study of benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues, structurally related to the queried compound, showed marginal antiproliferative activity, suggesting possible biological activities (Sittisombut et al., 2006).

properties

IUPAC Name

5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKLZRKJJQJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15559751

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 2
5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 4
5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 5
5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 6
5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

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